molecular formula C10H13N4O10P B1204819 5'-Xanthylic acid, 7,8-dihydro-8-oxo- CAS No. 21082-31-5

5'-Xanthylic acid, 7,8-dihydro-8-oxo-

Cat. No.: B1204819
CAS No.: 21082-31-5
M. Wt: 380.2 g/mol
InChI Key: YWNXQSHHYSTFPH-BKKZJBRMSA-N
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Description

5’-Xanthylic acid, 7,8-dihydro-8-oxo-: is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is notable for its role in oxidative damage to nucleic acids, where it serves as a biomarker for oxidative stress. The presence of 7,8-dihydro-8-oxo modifications in nucleotides can lead to mutations during DNA replication, making it a significant subject of study in the fields of genetics and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- typically involves the oxidation of guanine derivatives. One common method includes the use of reactive oxygen species (ROS) to induce the formation of the 8-oxo modification. This can be achieved through chemical oxidants such as potassium bromate (KBrO3) or enzymatic processes involving oxidases .

Industrial Production Methods: Industrial production of this compound is less common due to its specific application in research rather than commercial use. large-scale synthesis can be achieved through controlled oxidation processes in bioreactors, ensuring the purity and consistency required for scientific studies .

Chemical Reactions Analysis

Types of Reactions: 5’-Xanthylic acid, 7,8-dihydro-8-oxo- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include various oxidized and reduced forms of guanine derivatives, which are often studied for their biological implications .

Scientific Research Applications

Chemistry: In chemistry, 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is used as a model compound to study oxidative damage and repair mechanisms in nucleic acids. It helps in understanding the chemical pathways involved in DNA oxidation and the subsequent biological effects .

Biology: In biological research, this compound is crucial for studying the effects of oxidative stress on cellular processes. It serves as a biomarker for oxidative damage in DNA, aiding in the investigation of diseases related to oxidative stress, such as cancer and neurodegenerative disorders .

Medicine: In medicine, 5’-Xanthylic acid, 7,8-dihydro-8-oxo- is used to develop diagnostic tools for detecting oxidative damage in patients. It also has potential therapeutic applications in targeting oxidative stress-related pathways .

Industry: While its industrial applications are limited, the compound is used in the development of antioxidants and other protective agents that mitigate oxidative damage in various products .

Mechanism of Action

The mechanism of action of 5’-Xanthylic acid, 7,8-dihydro-8-oxo- involves its incorporation into DNA and RNA, where it can mispair with adenine during replication. This mispairing leads to mutations, which can have significant biological consequences. The compound is recognized and excised by DNA repair enzymes such as 8-oxoguanine glycosylase (OGG1), which initiates the base excision repair pathway to correct the damage .

Properties

IUPAC Name

[(2R,3S,4R)-3,4-dihydroxy-5-(2,6,8-trioxo-3,7-dihydropurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O10P/c15-4-2(1-23-25(20,21)22)24-8(5(4)16)14-6-3(11-10(14)19)7(17)13-9(18)12-6/h2,4-5,8,15-16H,1H2,(H,11,19)(H2,20,21,22)(H2,12,13,17,18)/t2-,4-,5-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNXQSHHYSTFPH-BKKZJBRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943394
Record name 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21082-31-5
Record name 9-N-Ribofuranosyluric acid 5'-monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021082315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-O-Phosphonopentofuranosyl)-9H-purine-2,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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